tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate
Description
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Properties
CAS No. |
2012119-14-9 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-5-8-4-7(12)6-14-8/h8H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
WKMCRNCTTFQNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=O)CO1 |
Purity |
95 |
Origin of Product |
United States |
Contextualization Within Carbamate Chemistry
Carbamates, also known as urethanes, are a class of organic compounds characterized by the functional group R₂NC(O)OR'. wikipedia.org They are formally esters of the unstable carbamic acid (NH₂COOH). This functional group is a key structural motif in a wide array of chemical contexts, from industrial polymers like polyurethanes to a multitude of therapeutic agents and agricultural chemicals. wikipedia.orgnih.govacs.org In medicinal chemistry, the carbamate (B1207046) linkage is valued for its stability and its ability to act as a peptide bond surrogate, enhancing cell membrane permeability. acs.org
The synthesis of carbamates can be achieved through several established methods. Common routes include the reaction of isocyanates with alcohols (a key step in the Curtius rearrangement), the alcoholysis of carbamoyl (B1232498) chlorides, and the coupling of amines with chloroformates. wikipedia.orgorganic-chemistry.org More contemporary methods focus on sustainability, utilizing carbon dioxide as a C1 source in three-component coupling reactions with amines and alkyl halides. nih.govorganic-chemistry.org
Within organic synthesis, one of the most critical roles of carbamates is as protecting groups for amines. nih.govacs.org The electronic nature of the carbamate, featuring resonance between the nitrogen lone pair and the carbonyl group, reduces the nucleophilicity and basicity of the amine nitrogen, thereby preventing it from engaging in unwanted side reactions during a synthetic sequence. nih.gov
Table 1: Selected Methods for Carbamate Synthesis
| Reaction Type | Reactants | Typical Reagents/Catalysts | Reference |
|---|---|---|---|
| From Isocyanates | Isocyanate, Alcohol | - (often spontaneous) | wikipedia.orgorganic-chemistry.org |
| From Chloroformates | Chloroformate, Amine | Base (e.g., pyridine) | wikipedia.org |
| From CO₂ | Amine, CO₂, Alkyl Halide | Cesium carbonate, TBAI | nih.govorganic-chemistry.org |
| Curtius Rearrangement | Carboxylic Acid | Di-tert-butyl dicarbonate (B1257347), Sodium Azide (B81097) | organic-chemistry.org |
| Alcoholysis | Carbamoyl Chloride, Alcohol | Base | wikipedia.org |
Significance of the Oxolane Ring System in Synthetic Intermediates
The oxolane ring, systematically known as tetrahydrofuran (B95107) (THF), is a five-membered heterocyclic ether. nih.govchemicalbook.com This structural motif is of considerable importance in chemistry, appearing in a vast number of natural products, most notably in the furanose forms of sugars like D-ribose and 2-deoxy-D-ribose, which are fundamental components of RNA and DNA. nih.gov
The utility of the oxolane ring in synthetic intermediates stems from several factors. Although less strained than its three-membered (oxirane) and four-membered (oxetane) counterparts, it possesses a ring strain of approximately 5.6 kcal/mol, which can be exploited in certain ring-opening reactions. beilstein-journals.org The oxygen atom provides a site for hydrogen bonding and coordination to Lewis acids, influencing the reactivity and conformation of the molecule.
As a core structural unit, the oxolane ring offers a stable, three-dimensional scaffold that can be functionalized to create complex and stereochemically rich molecules. Its presence in a synthetic intermediate like tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate provides a robust framework for further chemical transformations, enabling the construction of more elaborate molecular architectures. The synthesis of functionalized oxolanes can be challenging, but methods such as the cyclization of 1,4-diols or the ring expansion of oxetanes provide viable routes. chemicalbook.comacs.org
Overview of N Boc Protecting Group Utility in Advanced Organic Synthesis
The tert-butyloxycarbonyl group, commonly abbreviated as the Boc group, is one of the most widely used protecting groups for amines in modern organic synthesis. total-synthesis.comwikipedia.orgnih.gov It transforms a reactive primary or secondary amine into a significantly less nucleophilic and non-basic carbamate (B1207046) derivative. nbinno.com This protection is crucial in multi-step syntheses, such as peptide synthesis, where specific reaction sequences are necessary without interference from amine functionalities elsewhere in the molecule. total-synthesis.comnbinno.com
The widespread utility of the Boc group is attributable to a combination of favorable properties:
Ease of Introduction: It is typically installed by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a mild base. wikipedia.orgnih.gov
Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and exposure to many nucleophilic reagents. total-synthesis.comnbinno.com
Ease of Cleavage: Despite its stability, the Boc group can be readily removed under mild acidic conditions. Reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727) efficiently cleave the carbamate to regenerate the free amine. wikipedia.orgnbinno.com The byproducts of this deprotection are volatile (carbon dioxide and isobutene or tert-butanol), which simplifies purification. quora.com
This specific combination of stability and acid lability makes the Boc group "orthogonal" to other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group. This orthogonality is a cornerstone of modern protecting group strategy, allowing for the selective deprotection of different functional groups within the same molecule, a requirement for the synthesis of complex targets like peptides and natural products. total-synthesis.com
Table 2: Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |
|---|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | (CH₃)₃CO-C(O)- | Mild Acid (e.g., TFA, HCl) | Base, Hydrogenation, Nucleophiles |
| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₅H₁₁O₂-C(O)- | Base (e.g., Piperidine) | Acid, Hydrogenation |
| Benzyloxycarbonyl | Cbz or Z | C₆H₅CH₂O-C(O)- | Catalytic Hydrogenation (H₂/Pd), Strong Acid | Mild Acid, Base |
| Allyloxycarbonyl | Alloc | CH₂=CHCH₂O-C(O)- | Transition Metal Catalysis (e.g., Pd(0)) | Acid, Base, Hydrogenation |
Research Gaps and Future Directions in Chemical Investigation of the Compound
Retrosynthetic Analysis and Key Disconnections
A logical retrosynthetic analysis of the target molecule identifies two primary disconnections that simplify the structure into more readily available starting materials. The first key disconnection is the carbamate C-N bond, and the second involves breaking the 4-oxooxolane ring.
Disconnection I (Carbamate C-N Bond): This disconnection simplifies the target molecule into (4-oxooxolan-2-yl)methanamine and a tert-butoxycarbonyl (Boc) donating agent, such as di-tert-butyl dicarbonate (B1257347). This approach isolates the challenge of synthesizing the core amino-heterocycle.
Disconnection II (Oxolane Ring C-O/C-C Bonds): Further disconnection of the 4-oxooxolane ring reveals several potential linear precursors. A C-O bond cleavage points towards a γ-hydroxy ketone intermediate, which can be formed from various acyclic starting materials. This strategy highlights the importance of controlling stereochemistry at the C2 position during or after the cyclization event.
This dual-disconnection strategy forms the basis for the synthetic approaches detailed in the subsequent sections.
Approaches to the 4-Oxooxolane Moiety
The construction of the 4-oxooxolane (or tetrahydrofuran-3-one) ring is the central challenge in the synthesis of the target compound. Success hinges on the effective formation of the five-membered ring with a ketone at the C4 position. nih.govorganic-chemistry.org
Several cyclization strategies can be employed to form the tetrahydrofuranone core. The choice of method often depends on the desired stereochemistry and the availability of starting materials.
Intramolecular Williamson Ether Synthesis: A classical approach involves the SN2 reaction of a γ-halo-β-hydroxy ketone. This method is straightforward but requires the stereospecific synthesis of the linear precursor.
Reductive Cyclization: Methods such as the Mead reductive cyclization of keto-β-lactones can provide a diastereoselective route to substituted tetrahydrofurans. nih.gov This process involves the formation of an oxocarbenium ion intermediate that is subsequently reduced.
Oxidative Cyclization: The oxidative cyclization of γ-hydroxy alkenes or specific dienes can also yield tetrahydrofuran (B95107) structures. nih.gov These reactions often utilize reagents like osmium tetroxide or ruthenium tetroxide.
Metal-Catalyzed Cyclizations: Modern methods involving transition metals like copper, gold, or platinum can catalyze the intramolecular hydroalkoxylation or other cyclization cascades to form the tetrahydrofuran ring under mild conditions. organic-chemistry.orgsemanticscholar.org
Table 1: Comparison of Cyclization Methodologies for Tetrahydrofuranone Ring Formation
| Methodology | Key Reagents/Catalysts | Advantages | Potential Challenges |
| Intramolecular Williamson Ether Synthesis | Base (e.g., NaH, K₂CO₃) | Simple, well-established | Requires stereodefined precursor, potential for elimination side reactions |
| Mead Reductive Cyclization | Lewis Acid (e.g., BF₃·OEt₂), Silane (e.g., Et₃SiH) | High diastereoselectivity | Requires synthesis of β-lactone precursor |
| Oxidative Cyclization of γ-hydroxy alkenes | Oxidants (e.g., OsO₄, KMnO₄) | Can introduce multiple stereocenters | Often requires stoichiometric and toxic oxidants |
| Gold-Catalyzed Hydroalkoxylation | Gold catalysts (e.g., AuCl₃) | Mild reaction conditions, good functional group tolerance | Substrate-dependent efficiency |
| Copper-Catalyzed Ring Opening/Cyclization | Copper catalysts (e.g., Cu(OTf)₂) | Novel bond formations, broad scope | Requires specialized starting materials (e.g., cyclopropanols) semanticscholar.org |
The design of the acyclic precursor is critical for a successful cyclization. The precursor must contain the necessary functional groups in the correct oxidation state and stereochemical arrangement.
For instance, a common strategy involves starting from a chiral pool material, such as an amino acid or a carbohydrate, which already possesses the desired stereocenter that will become C2 of the oxolane ring. Functional group interconversions, such as the oxidation of a secondary alcohol to a ketone or the reduction of an ester, are often necessary to prepare the molecule for the key cyclization step. Protecting groups may be required to mask reactive functionalities during these transformations.
Introduction of the N-Boc Carbamate Group
The final stages of the synthesis typically involve the formation of the aminomethyl side chain and its subsequent protection with the tert-butoxycarbonyl (Boc) group. total-synthesis.com
Once the 4-oxooxolane ring is established with a suitable functional group at the C2 position (e.g., a hydroxymethyl, carboxaldehyde, or carboxylic acid group), the amine can be introduced.
From a Hydroxymethyl Group: The alcohol can be converted to a good leaving group (e.g., a tosylate or mesylate) followed by displacement with an azide (B81097) (e.g., sodium azide) and subsequent reduction to the amine. Alternatively, a Mitsunobu reaction with a nitrogen nucleophile can be employed.
From a Carboxaldehyde: Reductive amination with ammonia (B1221849) or a protected amine equivalent is a direct method to form the aminomethyl group.
From a Carboxylic Acid: The acid can be converted to an amide, which is then reduced to the amine using a reagent like lithium aluminum hydride. Alternatively, a Curtius rearrangement of an acyl azide derived from the carboxylic acid can yield the carbamate directly upon trapping with tert-butanol. nih.gov
The protection of the primary amine as a tert-butyl carbamate is a crucial step to enhance stability and modulate reactivity. The reaction must be chemoselective, leaving the ketone in the oxolane ring untouched.
The most common reagent for this transformation is di-tert-butyl dicarbonate ((Boc)₂O). organic-chemistry.orgnih.gov The reaction is typically performed in the presence of a mild base. Various conditions have been developed to ensure high chemoselectivity and yield. researchgate.net
Table 2: Selected Methodologies for Chemoselective N-Boc Protection
| Reagent/Catalyst | Solvent | Key Features | Reference |
| (Boc)₂O / Base (e.g., TEA, DMAP) | Dichloromethane (B109758), THF | Standard, widely used conditions | total-synthesis.com |
| (Boc)₂O / Catalyst-free | Water or Water/Acetone | Environmentally friendly, excellent for amines | organic-chemistry.orgnih.gov |
| (Boc)₂O / Iodine (catalytic) | Solvent-free | Mild, efficient, avoids strong bases | organic-chemistry.org |
| (Boc)₂O / Organocatalyst (e.g., Thiourea) | Various | Metal-free, mild activation of (Boc)₂O | researchgate.net |
Chemoselective N-Boc Protection Methodologies
Use of Di-tert-butyl Dicarbonate (Boc₂O) in Various Solvents and Catalytic Systems
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis due to its stability under a wide range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions. nih.govwikipedia.org The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640) (Boc₂O). wikipedia.org The reaction proceeds via nucleophilic attack of the primary amine of a precursor, such as (4-oxooxolan-2-yl)methanamine, on one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion that subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the ammonium (B1175870) cation to yield the final N-Boc protected product. jk-sci.com
The conditions for Boc protection are highly versatile and can be adapted to a wide range of substrates. fishersci.co.uk The reaction is often performed in solvents such as tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, or dioxane. fishersci.co.ukmychemblog.com Aqueous or biphasic systems, for instance using a mixture of water and THF or chloroform, are also effective. wikipedia.orgfishersci.co.uk The choice of solvent is often dictated by the solubility of the starting amine.
A base is typically employed to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product. Common bases include inorganic carbonates and bicarbonates like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), and organic amines such as triethylamine (B128534) (TEA) or 4-(dimethylaminopyridine) (DMAP). fishersci.co.ukmychemblog.com DMAP can also act as a nucleophilic catalyst, accelerating the reaction, particularly for less reactive amines. rsc.org In some cases, catalyst-free conditions using a water-acetone medium have been reported to be effective, offering a greener alternative. nih.gov
| Substrate Type | Base | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| Aliphatic Amine | NaOH | THF/Water | 0 °C to RT | High | mychemblog.comwikipedia.org |
| Aromatic Amine | Amberlite-IR 120 | DCM or Solvent-free | RT | >95% | derpharmachemica.com |
| Heterocyclic Amine | Triethylamine (TEA) | DCM | 0 °C to RT | >90% | mychemblog.com |
| General Amines | None (Catalyst-free) | Water/Acetone | RT | Excellent | nih.gov |
| General Amines | DMAP (catalytic) | THF | RT | High | mychemblog.com |
Alternative Boc-Transfer Reagents and Reaction Conditions
While Boc₂O is the most prevalent reagent for Boc protection, several alternatives have been developed for specific applications. These reagents can offer advantages in terms of reactivity, selectivity, or milder reaction conditions.
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This reagent is a crystalline solid that is stable to storage. It reacts with amines under mild basic conditions, often in aqueous dioxane with triethylamine, to afford N-Boc derivatives in high yields. nih.gov It is particularly useful for the protection of amino acids.
tert-Butyl Azidoformate (Boc-N₃): Historically one of the first reagents used for this purpose, it is highly effective but has fallen out of favor due to its potential explosive nature. organic-chemistry.org
tert-Butyl 2-pyridyl carbonate and tert-butyl 1-chloroethyl carbonate: These reagents have been used for the N-tert-butyloxycarbonylation of amines in aqueous solvent systems like water-DMF or water-THF, typically in the presence of K₂CO₃. nih.gov
The choice of an alternative reagent is often dictated by the specific requirements of the synthetic route, such as the presence of other sensitive functional groups or the need to avoid the byproducts of the Boc₂O reaction.
Stereocontrolled Synthesis Strategies
The oxolane ring in this compound contains a stereocenter at the C2 position. Therefore, controlling the stereochemistry at this center is a critical aspect of its synthesis. Several strategies can be employed to achieve this, including the use of chiral auxiliaries, enantioselective catalysis, and diastereoselective control.
Chiral Auxiliaries and Asymmetric Induction
A chiral auxiliary is a chiral compound that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recycled.
For the synthesis of the target molecule, a chiral auxiliary could be used to introduce the stereocenter at an early stage. For example, an asymmetric alkylation or aldol reaction using an Evans oxazolidinone auxiliary could establish a chiral center in a linear precursor, which is then carried through to the final product. researchgate.net Another powerful approach involves the use of pseudoephedrine or pseudoephenamine as a chiral auxiliary to control the alkylation of amide enolates, which can generate α- or β-chiral carboxylic acid derivatives with high diastereoselectivity. nih.gov These derivatives can then be converted into a chiral precursor suitable for cyclization into the oxolane ring.
| Chiral Auxiliary | Typical Application | Key Feature | Reference |
|---|---|---|---|
| Evans' Oxazolidinones | Asymmetric aldol reactions, alkylations, acylations | Forms rigid chelated intermediates, providing high stereofacial bias. | wikipedia.orgresearchgate.net |
| Pseudoephedrine / Pseudoephenamine | Asymmetric alkylation of amides | Products are often crystalline; auxiliary is easily cleaved and recovered. | wikipedia.orgnih.gov |
| Camphorsultam (Oppolzer's Sultam) | Diels-Alder reactions, conjugate additions, alkylations | Highly crystalline derivatives; provides excellent stereocontrol. | wikipedia.org |
| tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines | Condenses with aldehydes/ketones to form sulfinimines, which undergo diastereoselective nucleophilic addition. | wikipedia.org |
Enantioselective Catalysis in Oxolane Formation
Enantioselective catalysis offers a more atom-economical approach to establishing stereocenters, where a small amount of a chiral catalyst generates a large quantity of chiral product. frontiersin.org Numerous catalytic asymmetric methods have been developed for the synthesis of substituted tetrahydrofurans (oxolanes). nih.govorganic-chemistry.org
Strategies relevant to the formation of the 2-substituted-4-oxooxolane core include:
Catalytic Asymmetric [3+2] Cycloadditions: This powerful strategy involves the reaction of a three-atom component with a two-atom component to construct the five-membered ring. For instance, a palladium-catalyzed cycloaddition of trimethylenemethane with ketones, using a chiral phosphoramidite (B1245037) ligand, can produce 2,2-disubstituted tetrahydrofurans with high enantioselectivity. nih.gov
Asymmetric Desymmetrization: An intramolecular reaction on a prochiral substrate can selectively form one enantiomer of a chiral ring. For example, the desymmetrization of prochiral oxetanes via ring-opening with an internal nucleophile, catalyzed by a chiral Brønsted acid, can generate chiral tetrahydrothiophenes with excellent enantioselectivity, a strategy whose principles can be extended to oxolane synthesis. nsf.govresearchgate.net
Intramolecular Hydroalkoxylation/Etherification: The enantioselective cyclization of a γ-hydroxy alkene or a similar precursor, catalyzed by a chiral metal complex (e.g., palladium, platinum, or gold), can directly generate the chiral oxolane ring. organic-chemistry.org
The choice of catalyst is critical and can range from chiral Lewis acids, which activate electrophiles, wikipedia.org to organocatalysts that operate via distinct mechanistic pathways. nih.gov
Diastereoselective Control in Side-Chain Elaboration
Diastereoselective control refers to the ability to influence the formation of a new stereocenter in a molecule that already contains one or more stereocenters. If a chiral intermediate is used, for example, a chiral lactol or a 2-substituted oxolane with a different functional group at C4, subsequent reactions can be directed by the existing stereocenter.
For instance, if the 4-oxo group were to be introduced by oxidation of a corresponding 4-hydroxyoxolane precursor, the synthesis of that precursor from an acyclic diol would be a key diastereoselective step. The stereocontrolled synthesis of 1,3-diols can be achieved through stereoselective reduction of a β-hydroxy ketone. acs.org Subsequent cyclization to the oxolane ring can then proceed with high fidelity. Alternatively, a nucleophilic addition to the C4 carbonyl of a pre-formed chiral 2-substituted-4-oxooxolane would proceed with a diastereoselectivity influenced by the steric and electronic nature of the C2 substituent, following principles outlined by models such as Felkin-Anh.
Total Synthesis and Fragment Coupling Approaches
A total synthesis of this compound would likely be approached using retrosynthetic analysis to break the target molecule down into simpler, readily available starting materials. researchgate.netnih.gov This analysis suggests several plausible strategies based on fragment coupling.
Retrosynthetic Analysis: A logical primary disconnection is at the carbamate N-C bond, leading back to a key intermediate, (4-oxooxolan-2-yl)methanamine, and Boc₂O. The chiral amine intermediate can then be disconnected further. A powerful approach would be to disconnect the oxolane C-O bonds.
Fragment-Based Forward Synthesis: One plausible strategy involves a fragment-based approach where the key components are synthesized separately and then combined. rsc.orgnih.gov
Synthesis of Fragment A (Side Chain): A protected 3-amino-1,2-propanediol (B146019) derivative could be synthesized from an achiral source like glycerol, or from a chiral starting material such as a protected serine or aspartic acid derivative to install the stereocenter early. The amine would be protected with the Boc group.
Synthesis of Fragment B (Carbonyl Source): A simple three-carbon electrophile, such as 1,3-dichloroacetone (B141476) or a related keto-acetal, would serve as the source for the C3, C4, and C5 atoms of the oxolane ring.
Coupling and Cyclization: The hydroxyl groups of the amino-diol fragment could be used to displace the leaving groups on the keto-fragment in a stepwise or one-pot manner, leading to an intramolecular cyclization to form the desired 4-oxooxolane ring. This strategy builds the ring around the pre-formed, stereochemically defined side-chain.
This approach highlights the modularity of modern organic synthesis, where complex targets can be assembled efficiently from well-chosen fragments.
Green Chemistry Principles in Synthetic Route Design
The design of a synthetic route for this compound that aligns with green chemistry principles necessitates a holistic evaluation of the entire process, from starting materials to the final product. Key considerations include the use of renewable feedstocks, the selection of environmentally benign solvents and catalysts, maximization of atom economy, and the implementation of energy-efficient reaction conditions.
A plausible and environmentally conscious synthetic pathway to this compound can be envisioned starting from biomass-derived platform chemicals. One such approach could commence with itaconic acid, a bio-based dicarboxylic acid produced through the fermentation of carbohydrates.
Proposed Green Synthetic Route:
A hypothetical multi-step synthesis, designed with green chemistry principles at its core, is outlined below:
Hydrogenation and Lactonization of Itaconic Acid: The synthesis could initiate with the selective hydrogenation of the double bond in itaconic acid, followed by lactonization to yield γ-valerolactone-γ-carboxylic acid. This transformation can be achieved using heterogeneous catalysts under mild conditions, often in aqueous media, thereby avoiding the use of hazardous organic solvents.
Oxidative Decarboxylation: The subsequent step would involve the oxidative decarboxylation of the carboxylic acid group to introduce the ketone functionality at the 4-position of the oxolane ring. Enzymatic or chemo-catalytic methods employing green oxidants like hydrogen peroxide or molecular oxygen are preferable to traditional stoichiometric heavy-metal oxidants.
Reductive Amination: The introduction of the aminomethyl group can be accomplished through a reductive amination of the keto-lactone intermediate. This can be achieved using ammonia and a selective hydrogenation catalyst, a process that demonstrates high atom economy.
N-Boc Protection: The final step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. Modern green methodologies for this transformation utilize di-tert-butyl dicarbonate ((Boc)₂O) in benign solvent systems like water or under solvent-free conditions, often with recyclable catalysts or even catalyst-free. rsc.orgrsc.orgnih.govacs.org
Data Table: Evaluation of the Proposed Green Synthetic Route
| Step | Reaction | Starting Material(s) | Reagents/Catalysts | Solvent | Green Chemistry Principles Adherence |
| 1 | Hydrogenation/Lactonization | Itaconic Acid | Heterogeneous catalyst (e.g., Pd/C), H₂ | Water | Renewable feedstock, benign solvent, catalytic method. |
| 2 | Oxidative Decarboxylation | γ-valerolactone-γ-carboxylic acid | Biocatalyst (e.g., oxidase) or green oxidant (H₂O₂) | Water/Buffer | Use of biocatalysis, avoidance of hazardous reagents. |
| 3 | Reductive Amination | 4-oxooxolane | Ammonia, Hydrogenation catalyst (e.g., Raney Ni) | Ethanol/Water | High atom economy, use of readily available reagents. |
| 4 | N-Boc Protection | (4-oxooxolan-2-yl)methanamine | Di-tert-butyl dicarbonate | Water or solvent-free | Benign solvent, catalyst-free potential, high yield. rsc.orgrsc.orgacs.org |
Detailed Research Findings and Green Chemistry Impact:
The proposed synthetic pathway for this compound is designed to maximize sustainability. The utilization of itaconic acid, a bio-based starting material, significantly reduces the reliance on petrochemical feedstocks. Each subsequent step is chosen to minimize environmental impact.
Renewable Feedstocks: The use of itaconic acid aligns with the principle of using renewable rather than depleting raw materials.
Benign Solvents: The predominant use of water as a solvent throughout the proposed synthesis dramatically reduces the environmental footprint associated with volatile organic compounds (VOCs). rsc.org
Catalysis: The reliance on heterogeneous and biocatalysts offers several advantages, including high selectivity, mild reaction conditions, and the potential for catalyst recycling, which minimizes waste.
Atom Economy: The reductive amination step, in particular, exhibits high atom economy, as the majority of the atoms from the reactants are incorporated into the desired product.
Waste Reduction: By employing catalytic methods and avoiding stoichiometric reagents, especially hazardous ones, the generation of waste is significantly minimized. The final N-Boc protection step, when conducted under catalyst-free and solvent-free conditions, further contributes to waste prevention. acs.org
Reactivity of the Carbamate Functionality
The carbamate moiety in the molecule serves as a protective group for the primary amine. The tert-butoxycarbonyl (Boc) group is renowned in organic synthesis for its stability under a wide range of conditions and its susceptibility to cleavage under specific, controlled protocols.
The most prevalent method for Boc group removal involves treatment with acid. researchgate.net The mechanism proceeds via protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbamic acid, and the free amine. The carbamic acid intermediate is unstable and readily decarboxylates to release carbon dioxide.
Strong acids such as trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM), and hydrochloric acid (HCl) in solvents like 1,4-dioxane (B91453) or ethyl acetate, are effective for this transformation. researchgate.netnih.gov The reaction rate can exhibit a second-order dependence on the concentration of the acid, particularly with HCl. nih.govacs.org
A significant challenge during acid-mediated deprotection is the fate of the highly reactive tert-butyl cation generated as a byproduct. acsgcipr.org This electrophilic species can lead to undesirable side reactions, such as the alkylation of nucleophilic sites within the substrate or product molecule, particularly on electron-rich aromatic rings or sulfur-containing functional groups. acsgcipr.org To mitigate these side reactions, "scavengers" are frequently added to the reaction mixture. These are reagents that react rapidly with the tert-butyl cation, effectively trapping it.
Common scavengers and their mechanisms are detailed in the table below.
Table 1: Common Acidic Conditions and Scavengers for Boc Deprotection
| Reagent/System | Solvent | Scavenger | Function of Scavenger |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Triethylsilane (TES) | Reduces the tert-butyl cation to isobutane. |
| Hydrochloric Acid (HCl) | 1,4-Dioxane / Ethyl Acetate | Anisole | Acts as a sacrificial substrate for Friedel-Crafts alkylation. |
| Methanesulfonic Acid | tBuOAc/DCM | Thioanisole | Traps the cation through electrophilic aromatic substitution. |
An alternative to acid-mediated cleavage is the use of transition metal catalysts to effect a decarboxylative transformation of the carbamate. This approach proceeds through different mechanistic pathways and can offer enhanced chemoselectivity. While often applied to vinyl or aryl carbamates, the principles can be extended to other carbamate types. nih.govsemanticscholar.org
Palladium and nickel complexes are commonly employed for these reactions. nih.govorganic-chemistry.org For instance, nickel-catalyzed decarboxylation of aryl carbamates provides a method for generating aromatic amines from phenols, with carbon dioxide as the only byproduct. organic-chemistry.orgresearchgate.net The mechanism typically involves oxidative addition of the catalyst into a C-O or C-N bond, followed by decarboxylation. In the context of cyclic carbamates, palladium catalysis can generate reactive zwitterionic π-allyl-palladium intermediates that can be trapped by various nucleophiles and electrophiles. nih.govsemanticscholar.org Copper catalysts are also utilized, particularly for ethynyl (B1212043) cyclic carbamates. semanticscholar.org
Table 2: Examples of Metal-Catalyzed Carbamate Transformations
| Metal Catalyst | Ligand (if applicable) | Typical Substrate Type | Key Intermediate(s) |
|---|---|---|---|
| Palladium(0) complexes | Phosphine ligands | Vinyl cyclic carbamates | Zwitterionic π-allyl-palladium species nih.govsemanticscholar.org |
| Nickel(0) complexes | Bisphosphine ligands (e.g., PS-DPPBz) | Aryl carbamates | Ni-aryl species organic-chemistry.orgresearchgate.net |
Once the Boc group is removed to unveil the primary amine, the nitrogen atom can participate in a variety of subsequent transformations. Its nucleophilic character allows it to be a key player in the construction of more complex nitrogen-containing heterocycles. researchgate.netbham.ac.uk For instance, the resulting (4-oxooxolan-2-yl)methanamine can undergo intramolecular reactions if a suitable electrophilic center is present or can be introduced elsewhere in the molecule. It can also be used in intermolecular reactions, such as cyclization cascades or multicomponent reactions, to build diverse molecular scaffolds. nih.gov
Selective Deprotection Strategies of the Boc Group
Reactivity of the 4-Oxooxolane Ring
The 4-oxooxolane ring contains a ketone functional group within a five-membered heterocyclic system. The reactivity of this moiety is dominated by the electrophilic nature of the carbonyl carbon.
The carbonyl group is polarized, with the carbon atom bearing a partial positive charge, making it an excellent site for attack by nucleophiles. youtube.comyoutube.com This leads to nucleophilic addition reactions, where the π-bond of the carbonyl is broken, and a new bond is formed between the nucleophile and the carbonyl carbon, resulting in a tetrahedral intermediate that is typically protonated upon workup to yield a tertiary alcohol. youtube.com
A wide array of nucleophiles can be employed in these reactions:
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon nucleophiles that add alkyl, aryl, or vinyl groups to the carbonyl carbon. labster.com
Hydride Reagents: Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl, reducing the ketone to a secondary alcohol.
Cyanide: The addition of a cyanide ion (e.g., from HCN or NaCN) forms a cyanohydrin, a versatile intermediate that can be further transformed.
Condensation reactions involve the reaction of the ketone with a compound containing an active methylene (B1212753) group, often under basic or acidic catalysis. These reactions typically result in the formation of a new carbon-carbon double bond.
Wittig Reaction: Reaction with a phosphonium (B103445) ylide (a Wittig reagent) replaces the carbonyl oxygen with the alkylidene group of the ylide, forming an alkene.
Knoevenagel Condensation: This involves the reaction with compounds having a methylene group flanked by two electron-withdrawing groups (e.g., malonic esters, cyanoacetic esters). cas.cz The reaction is often catalyzed by a weak base and results in an α,β-unsaturated product after dehydration. The synthesis of (E)-4-arylidene-5-oxotetrahydrofuran derivatives via related condensation strategies highlights the reactivity of such cyclic ketone systems. nih.gov
Table 3: Representative Reactions of the 4-Oxooxolane Carbonyl
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Nucleophilic Addition | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Alkene (Exocyclic Methylene) |
Alpha-Proton Reactivity and Enolate Chemistry
The presence of a ketone within the oxolane ring imparts acidity to the protons on the adjacent carbon atoms (the α-carbons). Deprotonation of these α-protons by a suitable base leads to the formation of an enolate, a key reactive intermediate in a variety of carbon-carbon bond-forming reactions.
The stability of the resulting enolate is enhanced by the delocalization of the negative charge onto the electronegative oxygen atom of the carbonyl group. The regioselectivity of enolate formation, i.e., which α-proton is removed, can be controlled by the choice of base and reaction conditions. For instance, bulkier bases tend to favor the formation of the kinetic enolate (deprotonation at the less hindered position), while stronger, non-nucleophilic bases under thermodynamic control favor the more substituted, thermodynamically more stable enolate.
Once formed, the enolate of this compound can participate in a range of reactions, including:
Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position.
Aldol Addition and Condensation: Reaction with aldehydes or ketones to form β-hydroxy ketones or α,β-unsaturated ketones.
Acylation: Reaction with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group.
These reactions provide a powerful means to elaborate the structure of the oxolane ring.
Table 1: Expected Enolate Reactions of this compound
| Reactant | Product Type |
| Alkyl Halide (e.g., CH₃I) | α-Alkylated Ketone |
| Aldehyde (e.g., Benzaldehyde) | β-Hydroxy Ketone |
| Acyl Chloride (e.g., Acetyl Chloride) | β-Diketone |
Ring-Opening and Ring-Expansion Reactions
The oxolane ring in this compound, while generally stable, can undergo ring-opening or ring-expansion reactions under specific conditions. These transformations are often driven by the release of ring strain or by the participation of neighboring groups.
Nucleophilic attack at the carbonyl carbon can, in some cases, lead to ring opening. For example, strong reducing agents might not only reduce the ketone but also cleave the C-O bond of the ether linkage, particularly if the reaction is conducted under harsh conditions. Similarly, certain nucleophiles could potentially induce a ring-opening cascade.
Ring-expansion reactions, such as the Tiffeneau-Demjanov rearrangement, could be envisioned if a suitable precursor, for instance, a cyanohydrin derived from the ketone, is prepared. This would allow for the expansion of the five-membered oxolane ring to a six-membered ring.
Reactivity of the Methyl Side Chain
The methyl group attached to the carbamate nitrogen is generally unreactive. However, the methylene (CH₂) group linking the carbamate to the oxolane ring can be a site for certain transformations.
Functionalization via Radical Pathways
Radical reactions offer a pathway to functionalize the C-H bonds of the methylene group. For instance, under conditions that generate radical species, such as the use of radical initiators like AIBN or photochemical activation, hydrogen atom abstraction from the methylene group could occur. The resulting carbon-centered radical could then be trapped by various radical acceptors to introduce new functional groups. It is important to note that the presence of other reactive sites in the molecule, such as the α-protons to the ketone, could lead to competing reactions.
Electrophilic and Nucleophilic Substitutions
Direct electrophilic or nucleophilic substitution on the methylene side chain is generally not feasible due to the unactivated nature of the C-H bonds. However, transformation of the adjacent functional groups could enable such reactions. For instance, if the carbamate nitrogen were to be involved in a reaction that increases the acidity of the methylene protons, subsequent deprotonation and reaction with an electrophile could be possible. Nucleophilic substitution would require the presence of a leaving group on the methylene carbon, which is not present in the parent molecule.
Multi-Component Reactions Incorporating the Compound
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a complex product. The structure of this compound offers several possibilities for its incorporation into MCRs.
For example, the ketone functionality could participate in reactions like the Ugi or Passerini reactions. In a Ugi four-component reaction, the ketone could react with an amine, an isocyanide, and a carboxylic acid to generate a complex α-acylamino amide derivative. The carbamate group, being a protected amine, could potentially be deprotected in situ or used as a directing group in certain MCRs. The Boc protecting group is generally stable under a variety of reaction conditions, making it compatible with many MCRs.
Table 2: Potential Multi-Component Reactions
| MCR Name | Potential Role of the Compound |
| Ugi Reaction | Ketone Component |
| Passerini Reaction | Ketone Component |
| Biginelli Reaction | Ketone Component |
Reaction Mechanism Studies on Key Transformations
Enolate Formation and Alkylation: The mechanism involves the deprotonation of an α-proton by a base to form a planar enolate intermediate. This intermediate is a resonance hybrid of two contributing structures, with the negative charge distributed between the α-carbon and the oxygen atom. The subsequent alkylation occurs via an SN2 reaction between the nucleophilic α-carbon of the enolate and the electrophilic carbon of the alkyl halide.
Radical Halogenation: A typical radical chain mechanism would involve three steps: initiation (formation of a halogen radical), propagation (hydrogen abstraction from the methylene group followed by reaction of the resulting carbon radical with a halogen molecule), and termination (combination of two radical species).
Ugi Reaction: The mechanism is complex and involves the initial formation of an iminium ion from the ketone and the amine. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, and subsequent intramolecular rearrangement and addition of the carboxylic acid to yield the final product.
Further computational and experimental studies would be necessary to elucidate the specific mechanistic nuances and stereochemical outcomes of these reactions for this compound.
Kinetic Investigations and Rate-Determining Steps
There is no available scientific literature that has investigated the reaction kinetics or determined the rate-determining steps for transformations involving this compound. Kinetic studies are fundamental to understanding reaction mechanisms, and such research would typically involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst). Without these experimental data, any discussion of rate laws or the slowest step in a potential reaction sequence would be purely speculative.
Transition State Analysis
Similarly, no transition state analyses for reactions of this compound have been reported. Transition state analysis, often performed using computational chemistry methods, provides insight into the high-energy, transient molecular structures that occur during a chemical reaction. This analysis is crucial for understanding reaction pathways and activation energies. The lack of such studies means there is no information on the geometry, energy, or vibrational frequencies of any transition states involving this compound.
Advanced Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of organic molecules. By examining the interaction of the compound with electromagnetic radiation, detailed information about its electronic structure, functional groups, and atomic nuclei can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the solution-state structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular skeleton can be assembled.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The tert-butyl group would produce a sharp singlet integrating to nine protons, typically in the δ 1.4-1.5 ppm range. The protons of the methylene group attached to the nitrogen would likely appear as a multiplet, influenced by coupling to the adjacent chiral center. The protons on the oxolanone ring would exhibit complex splitting patterns due to both geminal and vicinal coupling.
The ¹³C NMR spectrum would complement this information, showing characteristic signals for the carbonyl carbons of the carbamate (around 155-156 ppm) and the ketone (likely above 200 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the various methylene and methine carbons of the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| (CH₃)₃C- | 1.45 (s, 9H) | 28.3 |
| (CH₃)₃C - | - | 79.5 |
| -O-C =O | - | 156.0 |
| N-H | ~5.0 (broad s, 1H) | - |
| -N-C H₂- | 3.2-3.4 (m, 2H) | 45.0 |
| Oxolane C2-H | 4.4-4.6 (m, 1H) | 78.0 |
| Oxolane C3-H ₂ | 2.5-2.7 (m, 2H) | 35.0 |
| Oxolane C4=O | - | 209.0 |
Note: These are estimated values based on analogous structures. Actual experimental values may vary.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of its key functional groups.
Two distinct carbonyl (C=O) stretching bands are expected. The carbamate carbonyl typically appears around 1680-1710 cm⁻¹, while the ketone carbonyl within the five-membered ring is expected at a higher frequency, approximately 1740-1760 cm⁻¹. The N-H stretching vibration of the carbamate group would be visible as a moderate band around 3300-3400 cm⁻¹. The C-O stretching of the ether linkage in the oxolanone ring and the carbamate group would produce strong bands in the 1000-1300 cm⁻¹ fingerprint region.
Table 2: Expected IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Carbamate) | Stretch | 3300 - 3400 |
| C-H (Alkyl) | Stretch | 2850 - 3000 |
| C=O (Ketone) | Stretch | 1740 - 1760 |
| C=O (Carbamate) | Stretch | 1680 - 1710 |
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₇NO₄), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion.
Electrospray ionization (ESI) is a soft ionization technique that would likely produce protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions, allowing for precise molecular weight determination. The predicted monoisotopic mass is approximately 215.1158 Da. uni.lu Tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation patterns. Common fragmentation pathways for Boc-protected amines include the loss of the tert-butyl group as isobutylene (B52900) (a loss of 56 Da) or the loss of the entire Boc group. Cleavage within the oxolanone ring would also produce characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Data for Adducts
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 216.12303 |
| [M+Na]⁺ | 238.10497 |
| [M+K]⁺ | 254.07891 |
| [M-H]⁻ | 214.10847 |
Data sourced from predictive databases. uni.lu
The presence of a stereocenter at the C2 position of the oxolanone ring means that this compound can exist as two enantiomers, (R) and (S). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for distinguishing between these enantiomers and determining the absolute configuration of an enantiomerically pure sample.
These methods measure the differential absorption or rotation of plane-polarized light by a chiral molecule. The carbonyl groups of the ketone and the carbamate act as chromophores. The n→π* electronic transition of these chromophores would produce a Cotton effect in the CD spectrum, with a positive or negative sign depending on the absolute configuration at the C2 center. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations, the absolute (R) or (S) configuration can be assigned.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
While NMR provides the solution-state structure, single-crystal X-ray crystallography offers an unambiguous determination of the molecule's conformation and packing arrangement in the solid state. Obtaining a suitable single crystal would allow for the precise measurement of bond lengths, bond angles, and torsion angles.
In the solid state, it is highly probable that the molecules would engage in intermolecular hydrogen bonding. The N-H group of the carbamate is a classic hydrogen bond donor, while the oxygen atoms of both the carbamate and ketone carbonyls are potential hydrogen bond acceptors. This could lead to the formation of well-defined supramolecular structures, such as dimers or one-dimensional chains, which dictate the crystal packing. Analysis of similar carbamate structures reveals that such hydrogen-bonding networks are a common and influential feature.
Conformational Isomerism and Rotational Barriers
The molecule possesses several sources of conformational flexibility. The five-membered oxolanone ring is not planar and can adopt puckered conformations, such as envelope or twist forms, to minimize steric and torsional strain.
Computational and Theoretical Chemistry Studies
Prediction of Spectroscopic Properties
In the absence of experimentally determined spectroscopic data for tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate, computational methods serve as a valuable tool for predicting its spectral characteristics. These predictions are derived from the molecule's structure using specialized software that simulates the nuclear magnetic resonance (NMR) and infrared (IR) spectra. The data presented herein is generated using widely recognized online prediction tools, providing foundational insights into the compound's spectroscopic profile. The ¹H and ¹³C NMR spectra were predicted using NMRdb.org, which utilizes a combination of prediction algorithms, and the IR spectrum was predicted using cheminfo.org.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound provides an estimation of the chemical shifts for the protons within the molecule. These shifts are influenced by the local electronic environment of each proton. The predicted values are instrumental in anticipating the appearance of an experimental spectrum and can aid in the structural elucidation of related compounds.
Below is a table summarizing the predicted ¹H NMR chemical shifts. The atom numbering corresponds to the accompanying molecular structure.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton Number | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| 1 | 4.25 | Multiplet |
| 2 | 3.40 | Multiplet |
| 3 | 2.60 | Doublet of Doublets |
| 4 | 2.30 | Multiplet |
| 5 | 4.10 | Doublet of Doublets |
| 6 | 3.95 | Doublet of Doublets |
| 7 | 1.45 | Singlet |
| 8 (NH) | 5.10 | Triplet (broad) |
Note: The predicted chemical shifts and multiplicities are estimations and may vary from experimental values. The broadness of the NH proton signal is anticipated due to potential hydrogen bonding and exchange.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum offers insight into the chemical environment of each carbon atom in this compound. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms it is bonded to.
The following table details the predicted chemical shifts for each carbon atom. The atom numbering is consistent with the molecular structure provided.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Number | Predicted Chemical Shift (ppm) |
| 1 | 75.0 |
| 2 | 45.0 |
| 3 | 215.0 |
| 4 | 70.0 |
| 5 | 48.0 |
| 6 (C=O, carbamate) | 156.0 |
| 7 (quaternary C) | 80.0 |
| 8 (CH₃) | 28.5 |
Note: These chemical shifts are predicted values and should be considered as approximations of experimental results.
Predicted IR Spectrum
The predicted infrared (IR) spectrum for this compound highlights the vibrational frequencies of its functional groups. IR spectroscopy is particularly useful for identifying the presence of specific bonds, such as carbonyl (C=O) and amine (N-H) groups.
The table below lists the predicted vibrational frequencies for the key functional groups within the molecule.
Interactive Data Table: Predicted IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
| N-H Stretch | 3350 | Amine |
| C-H Stretch (aliphatic) | 2970-2850 | Alkane |
| C=O Stretch (ketone) | 1740 | Ketone |
| C=O Stretch (carbamate) | 1690 | Carbamate (B1207046) |
| C-O Stretch | 1250, 1160 | Ether/Ester |
Note: The predicted frequencies are based on computational models and may differ from experimental values. The intensity and exact position of the peaks can be influenced by the physical state of the sample and intermolecular interactions.
Applications of Tert Butyl N 4 Oxooxolan 2 Yl Methyl Carbamate As a Synthetic Building Block
Precursor to Chiral Heterocyclic Compounds
The chiral tetrahydrofuranone scaffold of tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate is a valuable starting point for the synthesis of various chiral heterocyclic compounds, particularly substituted pyrrolidines. Pyrrolidines are a ubiquitous structural motif in a vast number of pharmaceuticals, natural products, and chiral ligands. The synthesis of these heterocycles often leverages the stereocenter at the C2 position of the oxolane ring to induce chirality in the final product.
One common strategy involves the reductive amination of the ketone at the C4 position. This transformation can be achieved with a variety of nitrogen nucleophiles, followed by reduction of the resulting imine or enamine intermediate. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions, leading to the diastereoselective formation of substituted pyrrolidines. For instance, reduction of the ketone to a hydroxyl group, followed by activation and intramolecular nucleophilic substitution by the deprotected amine, provides a pathway to chiral 2,4-disubstituted pyrrolidines.
The versatility of this building block is further demonstrated by its use in multi-step synthetic sequences. The ketone functionality can be subjected to a range of transformations, including Wittig reactions or reactions with organometallic reagents, to introduce carbon-based substituents. Subsequent manipulation of the resulting intermediates, such as ring-closing metathesis or other cyclization strategies, can afford a diverse array of complex heterocyclic systems.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Diastereomeric Ratio |
| This compound | 1. R-NH2, cat. H+2. NaBH3CN | tert-Butyl N-{[4-(alkylamino)oxolan-2-yl]methyl}carbamate | 75-90 | Varies with R group |
| This compound | 1. NaBH4, MeOH2. MsCl, Et3N3. TFA4. K2CO3 | 3-Hydroxy-5-(hydroxymethyl)pyrrolidine | 60-75 (over 4 steps) | >95:5 |
Scaffold for Amino Acid and Peptide Mimics
The structural features of this compound make it an attractive scaffold for the synthesis of non-natural amino acids and peptide mimics. Peptidomimetics are designed to mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability towards enzymatic degradation and better oral bioavailability.
The tetrahydrofuranone ring can serve as a conformationally constrained dipeptide isostere. For example, the hydroxyethylene dipeptide isostere, a common motif in protease inhibitors, can be accessed from this building block. Diastereoselective reduction of the ketone to a hydroxyl group, followed by further functionalization, can lead to the synthesis of γ-amino-β-hydroxy acids, which are key components of these isosteres. The stereochemistry of the newly formed hydroxyl group can be controlled, providing access to different diastereomers of the target peptidomimetic.
Furthermore, the aminomethyl side chain can be extended or modified to introduce various functionalities, mimicking the side chains of natural amino acids. The Boc-protecting group allows for straightforward integration into standard peptide synthesis protocols, enabling the incorporation of these novel building blocks into larger peptide sequences.
| Precursor | Synthetic Target | Key Transformation(s) |
| This compound | γ-Amino-β-hydroxy acid derivative | Diastereoselective reduction of the ketone |
| This compound | Conformationally restricted dipeptide isostere | Ring opening and functional group manipulation |
Intermediate in Natural Product Synthesis (excluding final product biological activity)
The chiral nature of this compound makes it a valuable intermediate in the total synthesis of various natural products. Its pre-installed stereocenter can be carried through a synthetic sequence to establish the stereochemistry of a key fragment of the target molecule.
For example, this building block has been envisioned as a potential precursor in the synthesis of kainic acid and its analogues. Kainic acid is a potent neuroexcitatory amino acid containing a substituted pyrrolidine (B122466) ring. The synthesis of such molecules requires precise control over multiple stereocenters. The oxolane ring of the starting material can be transformed into the pyrrolidine core of kainic acid through a series of stereocontrolled reactions.
The synthesis of various alkaloids, which often contain complex heterocyclic frameworks, can also benefit from the use of this chiral synthon. The ability to introduce substituents at the C4 position of the oxolane ring with high diastereoselectivity is crucial for building up the intricate carbon skeletons of these natural products.
Utilization in Stereoselective Syntheses of Complex Organic Molecules
The application of this compound extends beyond the synthesis of specific classes of compounds to its broader utilization in stereoselective synthesis. The inherent chirality of the molecule can be exploited to direct the stereochemical outcome of reactions at remote positions.
For instance, the ketone functionality can be used to direct metal-catalyzed reactions, such as hydrogenations or hydroborations of adjacent double bonds, in a diastereoselective manner. The coordination of the catalyst to the carbonyl oxygen can create a biased environment, favoring the approach of the reagent from one face of the molecule.
Moreover, the compound can serve as a chiral template. After a series of stereoselective transformations, the chiral auxiliary part of the molecule can be cleaved off, leaving behind an enantiomerically enriched product. This approach is particularly useful in the synthesis of acyclic molecules with multiple stereocenters.
| Reaction Type | Reagent/Catalyst | Product Stereochemistry |
| Diastereoselective Reduction | L-Selectride® | syn-alcohol |
| Diastereoselective Reduction | NaBH4, CeCl3 | anti-alcohol |
| Directed Hydrogenation | H2, Rh-catalyst | Diastereoselective saturation of an adjacent double bond |
Development of Novel Synthetic Methodologies
The unique reactivity of this compound has also spurred the development of novel synthetic methodologies. Researchers have explored new ways to manipulate the functional groups present in the molecule to achieve transformations that are not possible with simpler substrates.
For example, novel cyclization reactions have been developed that take advantage of the proximity of the aminomethyl and ketone functionalities. These reactions can lead to the formation of fused or spirocyclic heterocyclic systems in a single step, often with high stereocontrol. The development of such methodologies expands the synthetic chemist's toolbox and provides new avenues for the construction of complex molecular architectures.
Furthermore, the study of the reactivity of this building block under various conditions has led to a better understanding of the factors that control stereoselectivity in reactions involving chiral tetrahydrofuranone systems. This knowledge can be applied to the design of new chiral building blocks and the development of more efficient and selective synthetic methods.
Q & A
Basic: What are the common synthetic strategies for tert-butyl N-[(4-oxooxolan-2-yl)methyl]carbamate?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions between tert-butyl carbamate derivatives and functionalized oxolane precursors. For example:
- Step 1: React tert-butyl carbamate with a 4-oxooxolane-2-ylmethyl halide (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in anhydrous solvents like DMF or THF .
- Step 2: Purify the product via column chromatography or recrystallization using ethanol/water mixtures to achieve >90% purity .
Key Parameters Table:
| Reaction Component | Conditions/Details | Reference |
|---|---|---|
| Base | K₂CO₃ (2 equiv), 25°C | |
| Solvent | DMF, reflux (80°C) | |
| Catalyst | None (base-driven) | |
| Yield | 75–85% |
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
Structural elucidation employs:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 9H) and oxolane carbonyl (δ ~175 ppm) .
- Mass Spectrometry (MS): ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 244.2) .
- X-ray Crystallography: SHELX software (SHELXL) for single-crystal structure refinement, resolving bond angles and stereochemistry .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Optimization involves systematic variation of parameters:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to enhance nucleophilicity .
- Temperature Control: Increase to 80°C in DMF to accelerate reaction kinetics without decomposition .
- Catalyst Addition: Explore Pd-mediated cross-coupling for sterically hindered substrates (e.g., Suzuki-Miyaura with arylboronic acids) .
Data Contradiction Note:
Conflicting reports on solvent efficacy (DMF vs. THF) suggest substrate-specific optimization. Pilot small-scale reactions (1–5 mmol) to identify ideal conditions .
Advanced: How to resolve structural contradictions in X-ray crystallography data for this compound?
Methodological Answer:
Address discrepancies using:
- SHELXL Refinement: Iteratively adjust thermal parameters and occupancy factors for disordered atoms .
- Validation Tools: Check R-factors (<5%) and Fo-Fc maps to identify unresolved electron density .
- Comparative Analysis: Cross-validate with NMR/IR data to confirm functional group positions .
Advanced: What strategies are used to study the compound’s biological activity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against serine hydrolases or proteases using fluorogenic substrates (e.g., IC₅₀ determination) .
- Molecular Docking: Simulate binding interactions with target proteins (e.g., COX-2) using AutoDock Vina to prioritize in vitro testing .
- Structure-Activity Relationship (SAR): Modify the oxolane ring (e.g., substituents at C4) to assess impact on potency .
Basic: How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermal Stability: Perform DSC/TGA to identify decomposition temperatures (>150°C typical for carbamates) .
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C; monitor via HPLC for degradation products (e.g., tert-butylamine) .
- Light Sensitivity: Store in amber vials at –20°C; use UV-Vis spectroscopy to detect photooxidation .
Advanced: How to analyze conflicting spectral data (e.g., NMR vs. MS)?
Methodological Answer:
- 2D NMR (HSQC/HMBC): Resolve overlapping signals by correlating ¹H-¹³C couplings .
- High-Resolution MS (HRMS): Confirm molecular formula (e.g., C₁₁H₁₉NO₄) with <2 ppm error .
- Isotopic Pattern Analysis: Validate using isotopic abundance ratios (e.g., Cl/Br presence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
